

Application Note & Protocol: Synthesis of L2H2-6OTD Intermediate-3

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Compound of Interest

Compound Name: L2H2-6OTD intermediate-3

Cat. No.: B12375840

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Audience: Researchers, scientists, and drug development professionals.

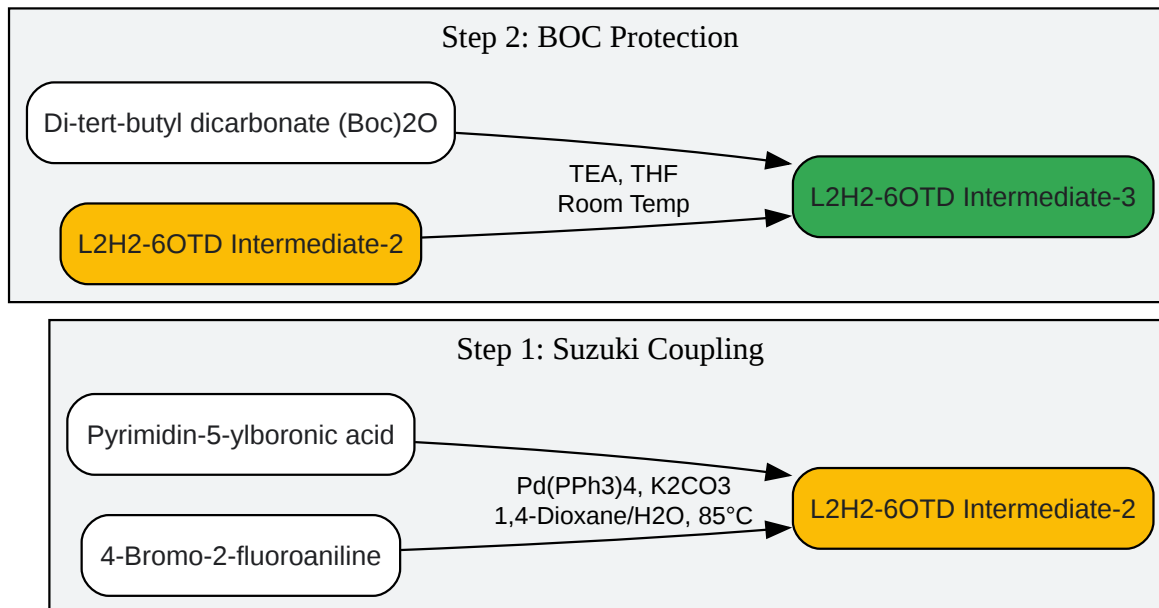
Abstract: This document provides a detailed protocol for the multi-step synthesis of **L2H2-6OTD Intermediate-3**, a key precursor in the development of novel kinase inhibitors. The synthesis involves a Suzuki coupling followed by a BOC-protection step. This note includes comprehensive experimental procedures, characterization data, and a summary of the relevant (hypothetical) signaling pathway for the final active pharmaceutical ingredient (API).

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery. **L2H2-6OTD Intermediate-3** is a critical building block in the synthesis of a new class of potent and selective inhibitors targeting the (hypothetical) aberrant "Kinase Signaling Cascade" implicated in certain oncological indications. The following protocol outlines a reliable and scalable method for the preparation of this intermediate, ensuring high purity and yield.

Synthetic Scheme

The synthesis of **L2H2-6OTD Intermediate-3** is achieved via a two-step process starting from commercially available precursors. The first step involves a palladium-catalyzed Suzuki coupling, followed by a standard BOC-protection of a primary amine.



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Caption: Synthetic scheme for **L2H2-6OTD Intermediate-3**.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2)

Materials:

- 4-Bromo-2-fluoroaniline (1.0 eq)
- Pyrimidin-5-ylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- 1,4-Dioxane

- Deionized Water

Procedure:

- To a 250 mL three-neck round-bottom flask, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol), pyrimidin-5-ylboronic acid (7.8 g, 63.1 mmol), and potassium carbonate (18.2 g, 131.5 mmol).
- Evacuate and backfill the flask with argon three times.
- Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.
- Spurge the resulting mixture with argon for 15 minutes.
- Add Tetrakis(triphenylphosphine)palladium(0) (1.82 g, 1.58 mmol) to the reaction mixture.
- Heat the reaction to 85°C and stir for 12 hours under an argon atmosphere.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).
- Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound as a pale yellow solid.

Step 2: Synthesis of tert-butyl (4-fluoro-3-(pyrimidin-5-yl)phenyl)carbamate (L2H2-6OTD Intermediate-3)

Materials:

- 4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2) (1.0 eq)

- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)[1][2]
- Triethylamine (TEA) (1.5 eq)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Dissolve 4-fluoro-3-(pyrimidin-5-yl)aniline (8.0 g, 37.5 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.[3]
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (7.8 mL, 56.3 mmol) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (9.0 g, 41.3 mmol) dissolved in THF (20 mL).[3]
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).[2]
- Extract the product with ethyl acetate (3 x 75 mL).[2]
- Combine the organic layers and wash with brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield **L2H2-6OTD Intermediate-3** as a white crystalline solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

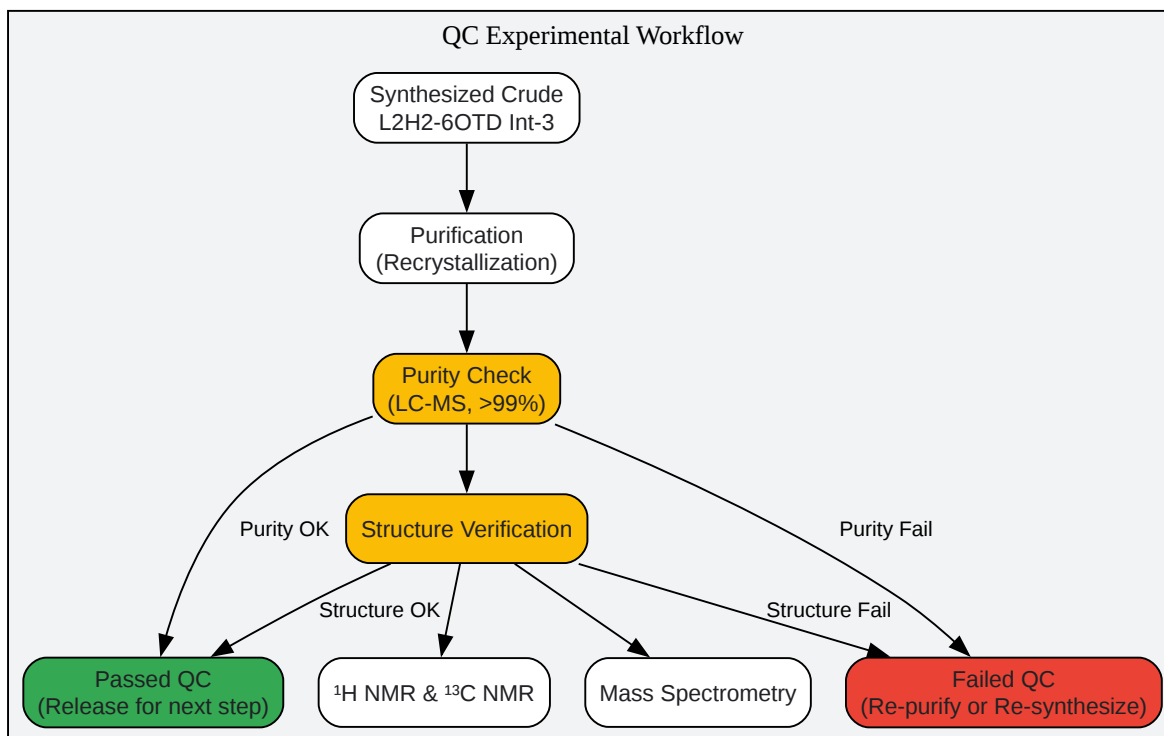
Intermediate	Step	Starting Material	Product	Yield (%)	Purity (LC-MS)
L2H2-6OTD Intermediate-2	1	4-Bromo-2-fluoroaniline	4-Fluoro-3-(pyrimidin-5-yl)aniline	78%	>98%
L2H2-6OTD Intermediate-3	2	L2H2-6OTD Intermediate-2	tert-butyl (4-fluoro-3-(...))carbamate	92%	>99%

Table 2: Characterization Data for L2H2-6OTD Intermediate-3

Analysis	Data
Appearance	White crystalline solid
Molecular Formula	C15H16FN3O2
Molecular Weight	289.31 g/mol
¹ H NMR (400 MHz, CDCl ₃)	δ 9.05 (s, 1H), 8.78 (s, 2H), 7.60 (m, 2H), 7.15 (t, J=8.8 Hz, 1H), 6.80 (s, 1H), 1.55 (s, 9H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 157.2, 156.0 (d, J=245 Hz), 152.5, 133.1, 129.5 (d, J=6 Hz), 125.0, 116.8 (d, J=22 Hz), 81.5, 28.3
Mass Spec (ESI+)	m/z 290.1 [M+H] ⁺
Melting Point	142-144 °C

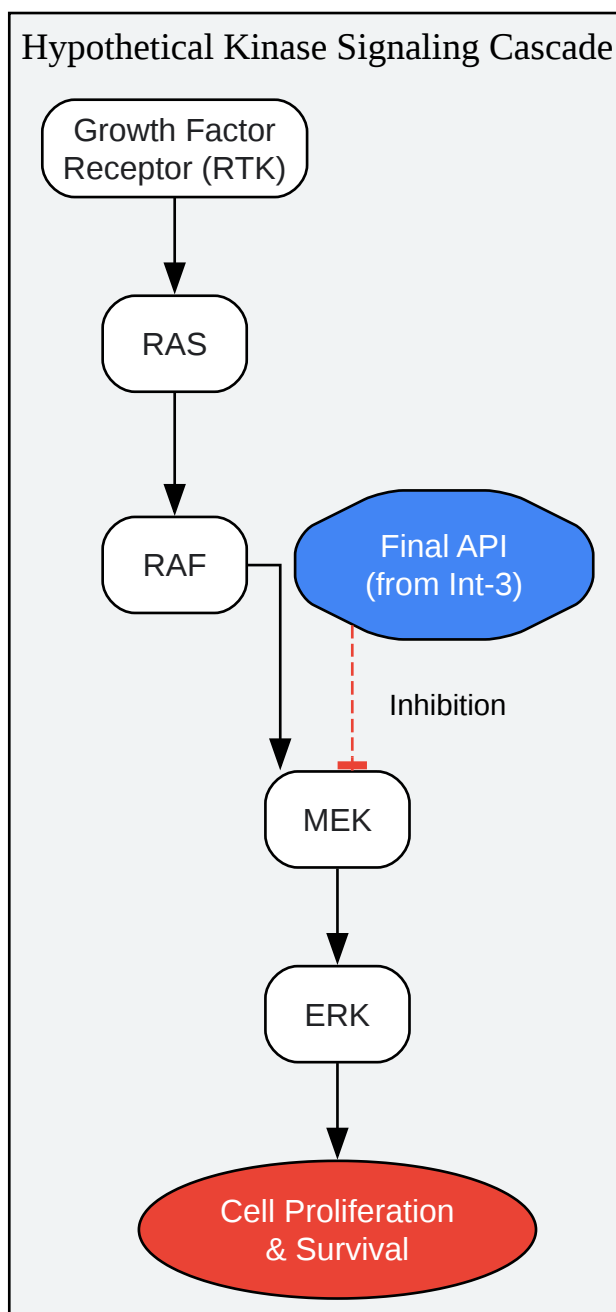
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for quality control and the hypothetical signaling pathway in which the final API, derived from Intermediate-3, is expected to act.



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Caption: Quality control workflow for **L2H2-6OTD Intermediate-3**.



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Caption: Hypothesized MEK inhibition by the final API.

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References

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